4-Bromo-2-difluoromethoxy-6-fluorophenol
Overview
Description
4-Bromo-2-difluoromethoxy-6-fluorophenol is a chemical compound with the following properties:
- Molecular Formula : C~15~H~11~BrF~2~O~3~
- Molecular Weight : 357.15 g/mol
- CAS Number : Not available (N/A)
- Appearance : Clear colorless to brownish liquid
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-difluoromethoxy-6-fluorophenol consists of a phenolic ring with bromine, fluorine, and methoxy substituents. The exact arrangement of atoms can be visualized using software tools or molecular modeling techniques.
!Molecular Structure
Chemical Reactions Analysis
The compound may participate in various chemical reactions, such as:
- Iodination and Methylation : To yield related derivatives.
- Cyclotrimerization : Reported for similar compounds, leading to interesting products.
Physical And Chemical Properties Analysis
- Boiling Point : Not available
- Solubility : Investigate its solubility in various solvents.
- Reactivity : Assess its stability under different conditions.
Safety And Hazards
- Toxicity : Evaluate its toxicity profile.
- Handling Precautions : Use appropriate protective equipment when working with this compound.
Future Directions
Future research should focus on:
- Synthetic Routes : Develop efficient synthetic methods.
- Biological Activity : Investigate its potential as a drug candidate.
- Structure-Activity Relationships : Correlate its structure with biological effects.
Please note that the information provided here is based on available data, and additional research may yield more insights.
properties
IUPAC Name |
4-bromo-2-(difluoromethoxy)-6-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2/c8-3-1-4(9)6(12)5(2-3)13-7(10)11/h1-2,7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHDJULYPODJTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-difluoromethoxy-6-fluorophenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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